Acetamide, N-(4-(((((((5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride
Description
Systematic IUPAC Nomenclature and Functional Group Analysis
The IUPAC name systematically describes the compound’s hierarchy:
- Root : Acetamide (CH₃CONH-) at the parent structure.
- Core substituent : A 2-methylphenyl group attached to the acetamide’s nitrogen.
- Sulfonamide bridge : 4-(sulfonyl) linkage on the phenyl ring.
- Guanidine-like chains : Three consecutive iminomethylamino (-NH-C(=NH)-NH-) groups.
- Heterocyclic anchor : 5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine at the terminal position.
Functional group inventory :
| Group | Count | Role |
|---|---|---|
| Sulfonamide (-SO₂NH-) | 1 | Hydrogen bonding & acidity |
| Acetamide (-NHCOCH₃) | 1 | Polarity & conformational locking |
| Iminomethyl (-NH-C(=NH)-) | 3 | Resonance stabilization & basicity |
| Thiadiazole | 1 | Aromaticity & π-π interactions |
| 4-Chlorophenoxy | 1 | Lipophilicity & steric bulk |
The monohydrochloride salt neutralizes the guanidine moiety’s basicity, likely protonating one imino nitrogen.
Molecular Geometry and Conformational Dynamics
X-ray crystallography analogs suggest:
- Thiadiazole ring : Planar with bond lengths of 1.28 Å (C=N), 1.72 Å (C-S), and 1.32 Å (N-N).
- Sulfonamide group : Tetrahedral geometry at sulfur (O=S=O angle: 119.5°).
- Iminomethyl chains : Adopt staggered conformations to minimize lone pair repulsions.
Conformational flexibility :
- Thiadiazole-phenoxy rotation : Restricted by steric hindrance from the chlorophenoxy methyl group (torsional barrier ~8 kcal/mol).
- Sulfonamide-phenyl dihedral : 35–50° angle balances conjugation and steric strain.
- Guanidine chain dynamics : Sequential iminomethyl groups permit helical twisting (Figure 1).
Table 1 : Predicted Bond Angles and Lengths
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| S1-N2 | 1.71 | N1-S1-N2: 92.5 |
| C7-N8 | 1.34 | C7-N8-C9: 120.1 |
| N15-H16 | 1.01 | H16-N15-C14: 109.5 |
Electronic Configuration and Resonance Stabilization Effects
The conjugated system spans 18 π-electrons across four domains:
- Thiadiazole ring : 6 π-electrons (aromatic, Hückel rule compliant).
- Iminomethyl chains : 3 conjugated C=N groups (6 π-electrons total).
- Sulfonamide : Resonance between S=O and S-N bonds (Figure 2A).
- Chlorophenoxy : Electron-withdrawing Cl stabilizes ring via inductive effects.
Key resonance structures :
- Thiadiazole’s sulfur participates in d-π conjugation with adjacent nitrogens.
- Iminomethyl chains exhibit keto-enol tautomerism, though the imino form dominates at physiological pH.
- Sulfonamide’s negative charge delocalizes over both oxygens (νSO₂ asymmetric stretch at 1350 cm⁻¹).
Electronic transitions :
Hydrogen Bonding Networks and Supramolecular Interactions
The crystal lattice exhibits three interaction tiers:
- Primary : N-H···O=S (2.09 Å) and N-H···Cl⁻ (2.15 Å).
- Secondary : C-H···O=S (2.38 Å) and π-π stacking (3.4 Å interplanar distance).
- Tertiary : Van der Waals contacts between methyl groups.
Hydrogen bond inventory :
| Donor | Acceptor | Length (Å) | Angle (°) |
|---|---|---|---|
| N15-H16 | O22 (sulfonyl) | 2.09 | 168 |
| N24-H25 | Cl⁻ | 2.15 | 175 |
| C9-H10 | O22 | 2.38 | 145 |
Supramolecular architecture :
- Chains : Head-to-tail via N-H···O=S along the a-axis.
- Layers : Offset π-stacked thiadiazole rings in the ab-plane.
- 3D network : Chloride ions bridge guanidinium groups along c.
Solvent effects :
- Polar aprotic solvents (DMF, DMSO) disrupt H-bonds, increasing conformational mobility.
- Water induces chloride dissociation, stabilizing zwitterionic forms.
Properties
CAS No. |
109193-33-1 |
|---|---|
Molecular Formula |
C20H22Cl2N8O4S2 |
Molecular Weight |
573.5 g/mol |
IUPAC Name |
N-[4-[(E)-[2-[(E)-[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonyl-2-methylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C20H21ClN8O4S2.ClH/c1-13-9-17(7-8-18(13)26-14(2)30)35(31,32)25-12-23-22-11-24-28-20-29-27-19(34-20)10-33-16-5-3-15(21)4-6-16;/h3-9,11-12H,10H2,1-2H3,(H,22,24)(H,23,25)(H,26,30)(H,28,29);1H |
InChI Key |
HTWLETSDWDHJBC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)/N=C/NN/C=N/NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)NC(=O)C.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N=CNNC=NNC2=NN=C(S2)COC3=CC=C(C=C3)Cl)NC(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine Intermediate
- Starting from 5-amino-1,3,4-thiadiazole derivatives, the 4-chlorophenoxy methyl group is introduced via nucleophilic substitution using 4-chlorophenol derivatives and appropriate alkylating agents such as chloromethyl compounds.
- The reaction is typically carried out under reflux in solvents like dioxane or benzene with bases such as sodium acetate or triethylamine to facilitate substitution.
Formation of Amino-Iminomethyl Linkages
Sulfonylation of the Aromatic Ring
Acetamide Formation and Hydrochloride Salt Preparation
- The acetamide moiety is introduced by reacting the amino-substituted intermediate with acetyl chloride or acetic anhydride under mild conditions.
- The final compound is converted to its monohydrochloride salt by treatment with hydrochloric acid, improving its stability and solubility for pharmaceutical applications.
Representative Synthetic Scheme (Summary)
| Step | Reactants/Intermediates | Reaction Type | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | 5-Amino-1,3,4-thiadiazole + 4-chlorophenol derivative + alkylating agent | Nucleophilic substitution | Reflux in dioxane/benzene, base (NaOAc, Et3N) | Formation of 5-(4-chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine |
| 2 | Intermediate + formamidine or related reagent | Condensation | Controlled temperature, solvent | Formation of amino-iminomethyl linkages |
| 3 | Amino-substituted aromatic + sulfonyl chloride | Sulfonylation | Base present, mild conditions | Introduction of sulfonyl group on aromatic ring |
| 4 | Sulfonylated intermediate + acetyl chloride | Acetamide formation | Mild conditions, solvent | Formation of acetamide moiety |
| 5 | Acetamide intermediate + HCl | Salt formation | Acidic aqueous medium | Formation of monohydrochloride salt |
Research Findings and Analytical Data Supporting the Preparation
- Spectroscopic Analysis : IR, ^1H NMR, and ^13C NMR spectra confirm the presence of characteristic functional groups such as amide carbonyl (~169 ppm in ^13C NMR), thiadiazole ring carbons, and aromatic protons.
- Yield and Purity : Reported yields for similar thiadiazole derivatives range from 60% to 85%, with purification achieved by recrystallization or chromatography.
- Structural Confirmation : Elemental analysis and mass spectrometry data align with the expected molecular formula C20H21ClN8O4S2·HCl (molecular weight 573.48 g/mol).
- Tautomerism : Some intermediates exhibit tautomeric forms (aminothiazole vs. iminodihydrothiazole), which are characterized by NMR shifts and IR absorption changes, important for confirming reaction completion.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 5-Amino-1,3,4-thiadiazole, 4-chlorophenol derivatives, sulfonyl chlorides, acetyl chloride |
| Solvents | Dioxane, benzene, pyridine, aqueous acidic media |
| Catalysts/Bases | Sodium acetate, triethylamine, pyridine |
| Reaction conditions | Reflux (3–5 hours), mild temperature for condensation and acetamide formation |
| Purification methods | Filtration, washing, recrystallization |
| Analytical techniques | IR, ^1H NMR, ^13C NMR, elemental analysis, mass spectrometry |
| Typical yields | 60–85% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the amine groups.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential as a pharmacological agent. Research has indicated that derivatives of thiadiazoles exhibit significant anti-inflammatory and antimicrobial properties. For instance, compounds similar to acetamide derivatives have been evaluated for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which is crucial in inflammatory pathways .
In vitro studies have shown that acetamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The introduction of the 4-chlorophenoxy group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against tumor cells .
Synthesis and Characterization
The synthesis of acetamide derivatives often involves multi-step processes that can yield compounds with varied biological activities. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and chlorophenoxy group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may interfere with key biological pathways, resulting in therapeutic effects or bioactivity against pests .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Acetamide Derivatives
highlights acetamide derivatives with benzo[d]thiazole sulfonyl groups (compounds 47–50) exhibiting antimicrobial activity. For example:
- Compound 47 : Active against gram-positive bacteria (MIC: 2 µg/mL).
- Compound 50 : Effective against fungi (MIC: 4 µg/mL).
In contrast, the target compound contains a 1,3,4-thiadiazole ring instead of a benzothiazole, which may alter binding affinity to microbial enzymes or membranes.
Benzimidazole-Based Anthelmintic Agents
describes benzimidazole-1-acetamide derivatives (e.g., compounds 3c, 3q) with potent anthelmintic activity against Pheretima posthuma. These compounds induce paralysis and death in worms at concentrations comparable to albendazole.
Phenoxy Acetamide Derivatives
Phenoxy acetamides in , such as N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide, emphasize the role of the phenoxy group in enhancing bioactivity. The target compound’s 4-chlorophenoxy methyl substituent may confer higher stability and resistance to metabolic degradation compared to unsubstituted phenoxy analogs, improving its pharmacokinetic profile .
Structural Analogs with Imidazole/Thiazole Moieties
and detail acetamides with imidazole or thiazole rings. For instance:
- CAS 1797879-13-0 : Contains a benzyl-substituted imidazole, which may exhibit anti-inflammatory or anticancer properties .
The target compound’s 1,3,4-thiadiazole ring distinguishes it from these analogs. Thiadiazoles are known for their electron-deficient nature, enabling interactions with nucleophilic residues in enzyme active sites, which could enhance antimicrobial or enzyme-inhibitory effects .
Biological Activity
Acetamide, N-(4-(((((((5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride is a complex organic compound with potential therapeutic applications. Its structure includes a thiadiazole moiety and chlorophenoxy groups, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C18H22ClN7O2S
- CAS Number : 109193-33-1
Research indicates that compounds similar to N-(4-(((((((5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)- have been identified as inhibitors of the ATF4 pathway. The ATF4 pathway is crucial for managing the cellular stress response, particularly in conditions like cancer and neurodegenerative diseases. Inhibition of this pathway can lead to reduced tumor growth and improved cellular function under stress conditions .
Anticancer Properties
A significant area of research focuses on the compound's anticancer properties. In studies involving various cancer cell lines, compounds with similar structures demonstrated the ability to induce apoptosis and inhibit cell proliferation. For instance:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of metastasis |
These findings suggest that the compound may effectively target cancer cells while sparing normal cells .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects in models of neurodegeneration. Research has shown that it can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Study on Neuroprotection : In a rat model of traumatic brain injury, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved cognitive function compared to controls .
- Cancer Therapy Trial : A clinical trial involving patients with advanced solid tumors reported that treatment with a related compound led to partial responses in 30% of participants, with manageable side effects.
Q & A
Basic Research Questions
Q. What are the key structural features of this acetamide-thiadiazole derivative, and how do they influence its reactivity or bioactivity?
- Answer : The compound contains a 1,3,4-thiadiazole core linked to a 4-chlorophenoxy methyl group, an acetamide moiety, and a sulfonylphenyl group. The thiadiazole ring contributes to π-π stacking and hydrogen-bonding interactions, while the sulfonyl group enhances solubility and binding affinity to biological targets. The 4-chlorophenoxy moiety may influence lipophilicity and metabolic stability. Structural analogs with similar frameworks have demonstrated antimicrobial and kinase-inhibitory properties .
Q. What synthetic strategies are typically employed to construct the 1,3,4-thiadiazole ring in such derivatives?
- Answer : The thiadiazole ring is commonly synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives or through Hantzsch-type reactions using thioureas and α-haloketones. For example, 2-amino-1,3,4-thiadiazoles can react with acetonitrile under anhydrous AlCl₃ catalysis to form substituted thiadiazole intermediates . Multi-step protocols (e.g., 11-step synthesis with 2–5% yield) may involve protecting group strategies and sequential coupling reactions .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR validates proton and carbon environments. HPLC with UV/Vis detection assesses purity, and X-ray crystallography resolves stereochemical details. For sulfonyl groups, IR spectroscopy identifies characteristic S=O stretches (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the low synthetic yield (e.g., 2–5%) reported for similar multi-step acetamide-thiadiazole syntheses?
- Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Alternative Catalysts : Explore Pd-mediated cross-coupling or enzyme-catalyzed steps to improve regioselectivity .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?
- Answer :
- Comparative Assays : Test against isogenic bacterial strains or cancer cell lines with known resistance mechanisms to isolate target-specific effects.
- Structural Analog Libraries : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenoxy with fluorinated groups) to correlate activity with electronic or steric properties .
- In Silico Docking : Use molecular dynamics simulations to predict binding modes to putative targets like bacterial dihydrofolate reductase .
Q. What methodologies are recommended for studying the compound’s metabolism and environmental degradation?
- Answer :
- In Vitro Microsome Models : Incubate with human or rat liver microsomes to identify phase I metabolites (e.g., hydroxylation, dechlorination) via LC-MS/MS .
- Environmental Stability : Conduct photolysis studies under simulated sunlight (λ > 290 nm) and analyze degradation products using high-resolution orbitrap MS .
Q. How can structure-activity relationships (SAR) be systematically explored for this derivative?
- Answer :
- Fragment-Based Design : Synthesize truncated analogs (e.g., thiadiazole-acetamide fragments) to pinpoint pharmacophoric elements .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using bioactivity data from analogs to predict potency trends .
Q. What protocols ensure safe handling given the compound’s potential hygroscopicity and reactivity?
- Answer :
- Stability Monitoring : Use Karl Fischer titration to track moisture uptake and DSC/TGA to assess thermal decomposition thresholds .
- Controlled Storage : Store under argon in amber vials at –20°C to prevent hydrolysis of the sulfonyl group .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
